3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester
Description
This compound is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a pyrimidine ring. Key structural features include:
- A 4-methoxybenzyl substituent at the 3-position, contributing to lipophilicity and possible π-π interactions in biological systems.
- Two ketone groups (2,4-dioxo) and a hexahydro scaffold, which may influence conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(26)22-10-9-16-15(12-22)17(24)23(18(25)21-16)11-13-5-7-14(27-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNVRVSORUOJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester (CAS No. 947404-33-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[4,3-d]pyrimidine backbone with various functional groups that contribute to its biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit a range of biological activities including:
- Antitumor Activity : Compounds similar to this structure have been noted for their ability to inhibit cancer cell growth. For instance, pyrimido[4,5-d]pyrimidines have been reported as effective inhibitors of various cancer cell lines due to their ability to interfere with cellular proliferation pathways .
- Antioxidant Properties : These compounds also demonstrate antioxidant activity, which can protect cells from oxidative stress and may play a role in cancer prevention .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and enzymes involved in metabolic pathways. For example, modifications to the structure have been linked to enhanced inhibition of EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .
Research Findings
Recent studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay on different cancer cell lines. Results indicated significant inhibition at micromolar concentrations.
- Enzyme Inhibition Studies : The compound was tested against several kinases with promising IC50 values indicating effective inhibition. For instance, some derivatives showed IC50 values in the low nanomolar range against EGFR mutants .
- Antioxidant Activity Tests : The DPPH radical scavenging assay demonstrated that the compound possesses notable antioxidant capabilities, which may contribute to its therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- A study published in Pharmaceutical Research detailed the synthesis and evaluation of pyrido[2,3-d]pyrimidines as selective EGFR inhibitors. One derivative exhibited an IC50 of 13 nM against EGFR L858R/T790M mutations .
- Another investigation focused on the structural modifications of pyrimidine derivatives that enhanced their antitumor activity against lung cancer cell lines. This research underscores the importance of structural diversity in optimizing biological activity .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
Table 1: Structural Comparison of Pyrido-Pyrimidine Derivatives
Key Observations:
- Core Heterocycle : The pyrido[4,3-d]pyrimidine scaffold (target compound) is distinct from pyrrolo-pyrimidine () and imidazo-pyrazine () systems, which may alter binding to enzymatic pockets.
- Substituent Effects : The 4-methoxybenzyl group in the target compound contrasts with methylsulfonyl () or trifluorophenyl () groups, impacting electronic properties and target selectivity.
- Ester Functionality : The tert-butyl ester is conserved across multiple analogues (Evidences 3, 7), suggesting a shared strategy for modulating solubility and in vivo stability.
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison Based on Structural Features
Notes:
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrido-pyrimidine derivatives often involves multi-step reactions with careful control of intermediates. For example, describes the use of flash column chromatography (FCC) with 2.5% EtOAc/heptane for purification of stereoisomers, achieving yields of 54% and 19% for two isomers . Key steps include:
- Cyclization reactions under reflux conditions (e.g., acetonitrile at 80°C).
- Protection/deprotection strategies for the tert-butyl ester group to preserve reactivity.
- Catalytic hydrogenation for reducing nitro or unsaturated intermediates.
Optimization involves adjusting solvent polarity, temperature, and catalyst loading to minimize side products.
Basic: Which spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer:
Characterization requires a combination of:
- 1H NMR : To confirm the presence of the tert-butyl group (singlet at ~1.4 ppm) and methoxy-benzyl protons (aromatic signals at 6.8–7.3 ppm) .
- LCMS (ESI) : To verify molecular weight (e.g., m/z 757 [M+H]+ in ) and detect impurities .
- HPLC : For assessing purity (e.g., retention time analysis in ) .
Advanced techniques like 2D NMR (COSY, HSQC) may resolve stereochemical ambiguities in the hexahydro-pyrido-pyrimidine core.
Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
highlights an integrated computational-experimental approach for designing fluorescent maleimide derivatives, applicable here:
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO gaps) to tune redox activity.
- Molecular docking : Screen against targets (e.g., kinases in ) to optimize substituent interactions .
- QSAR models : Correlate structural features (e.g., tert-butyl ester bulkiness) with bioavailability or binding affinity .
For example, replacing the methoxy-benzyl group with a trifluoromethyl analog could enhance metabolic stability, guided by logP predictions.
Advanced: How do steric effects of the tert-butyl ester group influence reactivity in downstream modifications?
Methodological Answer:
The tert-butyl ester acts as a protective group, influencing:
- Stability : Resists hydrolysis under basic conditions but is cleavable via TFA (trifluoroacetic acid) in dichloromethane .
- Steric hindrance : Limits nucleophilic attack at the pyrimidine carbonyl, as seen in for pyrimidothiazine derivatives .
- Solubility : Enhances organic-phase partitioning, critical for purification via extraction (e.g., ethyl acetate/water) .
Strategies to mitigate steric effects include using bulkier bases (e.g., DBU) or microwave-assisted heating for sluggish reactions.
Advanced: How can researchers resolve contradictions in synthetic yields reported for similar compounds?
Methodological Answer:
Discrepancies in yields (e.g., vs. 15) arise from:
- Purification methods : FCC ( ) vs. recrystallization ( ) .
- Catalyst selection : Palladium vs. nickel catalysts for hydrogenation steps.
- Intermediate stability : Sensitivity of tert-butyl esters to trace acids or moisture.
To resolve contradictions: - Replicate conditions with strict anhydrous control (e.g., molecular sieves).
- Compare HPLC purity profiles to identify unaccounted byproducts.
- Use in situ monitoring (e.g., FTIR) to track reaction progress.
Advanced: What is the role of the methoxy-benzyl substituent in modulating biological activity?
Methodological Answer:
The 4-methoxy-benzyl group contributes to:
- Lipophilicity : Enhances membrane permeability, critical for cellular uptake (supported by ’s analysis of similar thiazolo-pyrimidines) .
- Electron donation : The methoxy group stabilizes aromatic π-systems, affecting binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- Metabolic resistance : Methoxy groups reduce oxidative metabolism compared to hydroxyl analogs, as shown in for pyrimidine carboxylates .
Comparative studies with para-chloro or ortho-fluoro analogs ( ) can validate structure-activity trends .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
Scalability issues include:
- Purification bottlenecks : FCC is impractical for large batches; switch to recrystallization (e.g., heptane/EtOAc mixtures in ) .
- Exothermic reactions : Control via dropwise addition of reagents (e.g., tert-butyl chloroformate) under cooling.
- Cost of tert-butyl reagents : Optimize stoichiometry to minimize excess (e.g., 1.2 equivalents in ) .
Pilot-scale trials with continuous flow reactors () may improve reproducibility .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
Stereocontrol in the hexahydro-pyrido-pyrimidine core requires:
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts for asymmetric induction, as in ’s separation of isomers .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to bias enantiomer formation during esterification.
- Crystallization-induced asymmetric transformation : Seed reactions with desired enantiomers to drive equilibrium.
X-ray crystallography (e.g., in ) validates absolute configurations post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
